1-methyl-2-[(naphthalen-1-yloxy)methyl]-1H-indole-3-carbonitrile
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Overview
Description
1-METHYL-2-[(1-NAPHTHYLOXY)METHYL]-1H-INDOL-3-YL CYANIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a cyanide group attached to the indole ring, which can significantly influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-2-[(1-NAPHTHYLOXY)METHYL]-1H-INDOL-3-YL CYANIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Naphthyloxy Group: The naphthyloxy group can be introduced through an etherification reaction, where the indole derivative reacts with a naphthol derivative in the presence of a base.
Methylation: The methyl group can be introduced using methyl iodide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-METHYL-2-[(1-NAPHTHYLOXY)METHYL]-1H-INDOL-3-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The cyanide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines, alcohols, or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Cyanogen bromide, nucleophiles like amines, alcohols, thiols, appropriate solvents.
Major Products Formed:
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-METHYL-2-[(1-NAPHTHYLOXY)METHYL]-1H-INDOL-3-YL CYANIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes, pigments, and other industrial products.
Mechanism of Action
The mechanism of action of 1-METHYL-2-[(1-NAPHTHYLOXY)METHYL]-1H-INDOL-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. The cyanide group can interact with various enzymes and proteins, potentially inhibiting their activity. The indole core can interact with biological receptors, influencing cellular signaling pathways and leading to various biological effects.
Comparison with Similar Compounds
1-METHYL-2-[(1-NAPHTHYLOXY)METHYL]-1H-INDOLE: Lacks the cyanide group, which can significantly alter its chemical reactivity and biological properties.
1-METHYL-2-[(1-NAPHTHYLOXY)METHYL]-1H-INDOL-3-YL AMINE: Contains an amine group instead of a cyanide group, leading to different chemical and biological activities.
1-METHYL-2-[(1-NAPHTHYLOXY)METHYL]-1H-INDOL-3-YL ALCOHOL:
Uniqueness: 1-METHYL-2-[(1-NAPHTHYLOXY)METHYL]-1H-INDOL-3-YL CYANIDE is unique due to the presence of the cyanide group, which can significantly influence its chemical reactivity and biological properties. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
Molecular Formula |
C21H16N2O |
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Molecular Weight |
312.4 g/mol |
IUPAC Name |
1-methyl-2-(naphthalen-1-yloxymethyl)indole-3-carbonitrile |
InChI |
InChI=1S/C21H16N2O/c1-23-19-11-5-4-10-17(19)18(13-22)20(23)14-24-21-12-6-8-15-7-2-3-9-16(15)21/h2-12H,14H2,1H3 |
InChI Key |
YFYNHXBYTUWQOC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1COC3=CC=CC4=CC=CC=C43)C#N |
Origin of Product |
United States |
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